molecular formula C5H8O3 B13568019 4-methoxydihydrofuran-3(2H)-one

4-methoxydihydrofuran-3(2H)-one

Cat. No.: B13568019
M. Wt: 116.11 g/mol
InChI Key: MXWRRSUCOVXAAQ-UHFFFAOYSA-N
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Description

4-Methoxydihydrofuran-3(2H)-one is a cyclic ketone derivative of dihydrofuran with a methoxy (-OCH₃) substituent at the 4-position of the furan ring. Structurally, it belongs to the class of γ-lactone derivatives, characterized by a five-membered ring containing one oxygen atom and a ketone group at the 3-position.

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

4-methoxyoxolan-3-one

InChI

InChI=1S/C5H8O3/c1-7-5-3-8-2-4(5)6/h5H,2-3H2,1H3

InChI Key

MXWRRSUCOVXAAQ-UHFFFAOYSA-N

Canonical SMILES

COC1COCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxydihydrofuran-3(2H)-one can be achieved through several methods One common approach involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation and cyclization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxydihydrofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone moiety to a diol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Diols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

4-Methoxydihydrofuran-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of 4-methoxydihydrofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-methoxydihydrofuran-3(2H)-one with structurally related compounds, emphasizing substituent effects:

Compound Name Substituents Key Properties Applications/Findings
This compound 4-OCH₃, 3-ketone Higher lipophilicity due to methoxy group; moderate stability in acidic media Potential intermediate in synthetic chemistry; limited bioactivity data
4-Hydroxy-2,5-dimethylfuran-3(2H)-one 4-OH, 2,5-CH₃, 3-ketone Polar, water-soluble; forms hydrogen bonds Flavoring agent; safe at 5 mg/kg in animal feed
4-Acetoxy-2,5-dimethylfuran-3(2H)-one 4-OAc, 2,5-CH₃, 3-ketone Hydrolyzes to acetic acid; lower bioavailability Restricted use (0.3–0.5 mg/kg in feed due to toxicity)
(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one Aryl, hydroxyl groups High antioxidant activity; poor solubility in nonpolar solvents Studied for drug-likeness and bioavailability (0.55–0.56 score)
4-Phenyl-3-(piperidin-1-ylmethyl)dihydrofuran-2(3H)-one 4-Ph, 3-piperidinylmethyl High molecular weight (259.34 g/mol); complex stereochemistry Investigated for pharmacological activity; no safety data available

Key Findings from Comparative Studies

In contrast, acetylated derivatives (e.g., 4-acetoxy-2,5-dimethylfuran-3(2H)-one) exhibit reduced bioavailability due to metabolic hydrolysis .

Thermodynamic Stability: Methoxy-substituted furanones (e.g., compound 6 in -acetyl-2-methoxy-2,5-dimethylfuran-3(2H)-one) show greater thermal stability than hydroxylated analogs, attributed to reduced hydrogen-bonding interactions .

Synthetic Utility: Methoxy-substituted dihydrofuranones serve as intermediates in synthesizing complex natural products. For example, (S)-4-[(R)-hydroxy(4-methoxyphenyl)methyl]-3-methylenedihydrofuran-2(3H)-one () is a precursor in asymmetric catalysis .

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